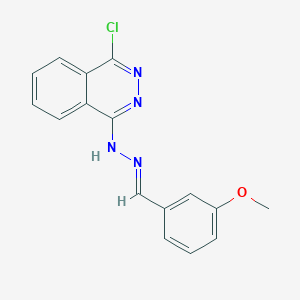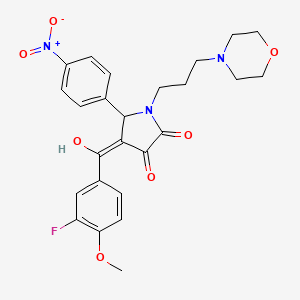
3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromphenyl)-1-(3-chlorphenyl)-1H-pyrazol-4-carbaldehyd ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein von Brom- und Chloratomen aus, die an Phenylringe gebunden sind, die wiederum an einen Pyrazolring mit einer Aldehyd-Funktionsgruppe gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Bromphenyl)-1-(3-chlorphenyl)-1H-pyrazol-4-carbaldehyd erfolgt typischerweise in mehreren Schritten organischer Reaktionen. Ein gängiges Verfahren umfasst die folgenden Schritte:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Reaktion von Hydrazin mit einem 1,3-Diketon zur Bildung des Pyrazolrings.
Substitutionsreaktionen: Der Pyrazolring wird dann elektrophilen aromatischen Substitutionsreaktionen unterzogen, um die Brom- und Chloratome an die Phenylringe einzuführen.
Formylierung: Der letzte Schritt beinhaltet die Formylierung des Pyrazolrings zur Einführung der Aldehydgruppe, häufig unter Verwendung von Reagenzien wie dem Vilsmeier-Haack-Reagenz (DMF und POCl3).
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu gehört die Verwendung von hochreinen Reagenzien, kontrollierte Temperaturen und effiziente Reinigungstechniken wie Umkristallisation oder Chromatographie.
Chemische Reaktionsanalyse
Reaktionstypen
3-(4-Bromphenyl)-1-(3-chlorphenyl)-1H-pyrazol-4-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem primären Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in einem sauren Medium.
Reduktion: Natriumborhydrid (NaBH4) in Methanol.
Substitution: Natriummethoxid (NaOMe) in Methanol für nukleophile aromatische Substitution.
Hauptprodukte
Oxidation: 3-(4-Bromphenyl)-1-(3-chlorphenyl)-1H-pyrazol-4-carbonsäure.
Reduktion: 3-(4-Bromphenyl)-1-(3-chlorphenyl)-1H-pyrazol-4-methanol.
Substitution: Verschiedene substituierte Pyrazole, abhängig vom verwendeten Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird 3-(4-Bromphenyl)-1-(3-chlorphenyl)-1H-pyrazol-4-carbaldehyd als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Wechselwirkungen von Pyrazolderivaten mit biologischen Zielstrukturen zu untersuchen. Sie kann als Leitstruktur bei der Entwicklung neuer Medikamente oder als Sonde in biochemischen Assays dienen.
Medizin
In der pharmazeutischen Chemie werden Derivate dieser Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Pyrazolderivate wurden auf ihre entzündungshemmenden, krebshemmenden und antimikrobiellen Aktivitäten untersucht.
Industrie
In der Industrie kann diese Verbindung bei der Synthese von Spezialchemikalien, Agrochemikalien und Anwendungen in der Materialwissenschaft eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Bromphenyl)-1-(3-chlorphenyl)-1H-pyrazol-4-carbaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein der Aldehydgruppe ermöglicht die Bildung kovalenter Bindungen mit nukleophilen Stellen in Proteinen, was ihre Funktion möglicherweise verändert.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Bromphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyd: Fehlt das Chloratom am Phenylring.
3-(4-Chlorphenyl)-1-(3-bromphenyl)-1H-pyrazol-4-carbaldehyd: Brom- und Chloratom sind vertauscht.
1-(3-Chlorphenyl)-3-phenyl-1H-pyrazol-4-carbaldehyd: Fehlt das Bromatom am Phenylring.
Einzigartigkeit
3-(4-Bromphenyl)-1-(3-chlorphenyl)-1H-pyrazol-4-carbaldehyd ist einzigartig aufgrund der spezifischen Positionierung der Brom- und Chloratome, die seine Reaktivität und Wechselwirkungen mit anderen Molekülen beeinflussen können. Diese besondere Struktur kann zu unterschiedlichen chemischen und biologischen Eigenschaften im Vergleich zu seinen Analogen führen.
Eigenschaften
CAS-Nummer |
618098-65-0 |
|---|---|
Molekularformel |
C16H10BrClN2O |
Molekulargewicht |
361.62 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-1-(3-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10BrClN2O/c17-13-6-4-11(5-7-13)16-12(10-21)9-20(19-16)15-3-1-2-14(18)8-15/h1-10H |
InChI-Schlüssel |
MGNIODWXULCASG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12024421.png)
![2-iodo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12024424.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024433.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024467.png)
![4-[(E)-(2-{4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-methoxybenzoate](/img/structure/B12024469.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12024471.png)
![methyl 4-[(E)-[[2-[2-[(4-ethoxyphenyl)carbamoyl]anilino]-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12024478.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024486.png)
![N-(3,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12024488.png)


![N-(2-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12024508.png)
